N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Given the lack of specific information, it is difficult to predict the downstream effects of this compound .
Pharmacokinetics
Therefore, its bioavailability and how it is absorbed, distributed, metabolized, and excreted in the body are unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide. Specific studies investigating these effects are currently lacking .
Biochemical Analysis
Biochemical Properties
Role in Biochemical Reactions: Our compound, N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide, belongs to a class of dithiolopyrrolone derivatives. These compounds inhibit bacterial RNAP. Specifically, they interact with the switch region of bacterial RNAP, a newly identified drug binding site. This interaction disrupts bacterial gene transcription, making it a potential lead structure for developing potent bacterial RNAP inhibitors .
Cellular Effects
Impact on Cell Function: Our compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Detailed studies are needed to elucidate the specific mechanisms. Notably, it displays cytotoxicity against LO2 cells, indicating potential effects on cell viability .
Temporal Effects in Laboratory Settings
Stability and Long-Term Effects: Laboratory studies should investigate the compound’s stability over time. Additionally, researchers must assess any long-term effects on cellular function observed in in vitro or in vivo experiments. These findings will guide its practical application .
Dosage Effects in Animal Models
Dose-Response Relationship: Animal models can provide insights into dosage effects. Researchers should explore threshold effects and any toxic or adverse reactions at high doses. Understanding the dose-response relationship is crucial for safe and effective use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to introduce the hydroxyethyl and diphenylpropanamide groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler aliphatic compounds .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 3,4-dimethoxyphenyl and diphenylpropanamide. These compounds may share some structural features but differ in their specific functional groups or overall structure .
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c1-29-23-14-13-20(15-24(23)30-2)22(27)17-26-25(28)16-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21-22,27H,16-17H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPRXVBEWNWVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.